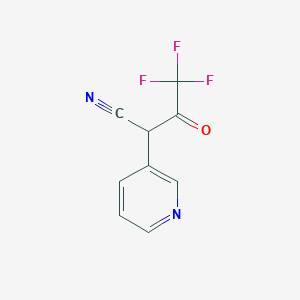
2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 2-Bromo-3-hidroxipirimidina-4-carboxaldehído es un compuesto químico que pertenece a la clase de los piridincarboxaldehídos. Se caracteriza por la presencia de un átomo de bromo en la posición 2, un grupo hidroxilo en la posición 3 y un grupo carboxaldehído en la posición 4 del anillo de piridina. Este compuesto se utiliza a menudo como intermedio en la síntesis de diversos productos farmacéuticos y compuestos orgánicos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del clorhidrato de 2-Bromo-3-hidroxipirimidina-4-carboxaldehído suele implicar la bromación de la 3-hidroxipirimidina seguida de la formación de un aldehído.
Métodos de Producción Industrial
En entornos industriales, la producción del clorhidrato de 2-Bromo-3-hidroxipirimidina-4-carboxaldehído puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y la concentración de reactivos, es crucial para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones
El clorhidrato de 2-Bromo-3-hidroxipirimidina-4-carboxaldehído experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona.
Reducción: El grupo aldehído se puede reducir para formar un alcohol.
Sustitución: El átomo de bromo se puede sustituir por otros nucleófilos, como las aminas o los tioles.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄).
Sustitución: Las reacciones de sustitución nucleófila suelen implicar reactivos como la azida de sodio (NaN₃) o la tiourea.
Principales Productos Formados
Oxidación: Formación de 2-bromo-3-piridona-4-carboxaldehído.
Reducción: Formación de 2-bromo-3-hidroxipirimidina-4-metanol.
Sustitución: Formación de diversos derivados de piridina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El clorhidrato de 2-Bromo-3-hidroxipirimidina-4-carboxaldehído tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 2-Bromo-3-hidroxipirimidina-4-carboxaldehído implica su interacción con objetivos moleculares específicos. El átomo de bromo y el grupo hidroxilo facilitan su unión a los sitios activos de las enzimas o los receptores, lo que lleva a la inhibición o modulación de su actividad. El grupo aldehído puede formar enlaces covalentes con residuos nucleófilos en las proteínas, lo que influye aún más en su función .
Comparación Con Compuestos Similares
Compuestos Similares
2-Bromo-3-piridincarboxaldehído: Estructura similar pero carece del grupo hidroxilo.
2-Bromo-4-piridincarboxaldehído: Estructura similar pero con el átomo de bromo en la posición 4.
3-Bromo-2-hidroxipirimidina: Estructura similar pero carece del grupo carboxaldehído.
Singularidad
El clorhidrato de 2-Bromo-3-hidroxipirimidina-4-carboxaldehído es único debido a la combinación de sus grupos funcionales, que le confieren una reactividad y propiedades de unión distintas. Esto lo convierte en un intermedio versátil en la síntesis orgánica y en una herramienta valiosa en la investigación científica .
Propiedades
Fórmula molecular |
C6H5BrClNO2 |
|---|---|
Peso molecular |
238.46 g/mol |
Nombre IUPAC |
2-bromo-3-hydroxypyridine-4-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H4BrNO2.ClH/c7-6-5(10)4(3-9)1-2-8-6;/h1-3,10H;1H |
Clave InChI |
JQRXBPHBWRSUTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1C=O)O)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


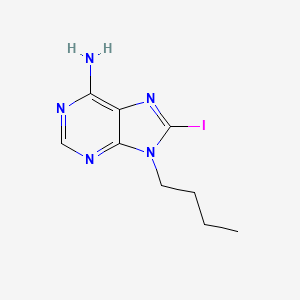
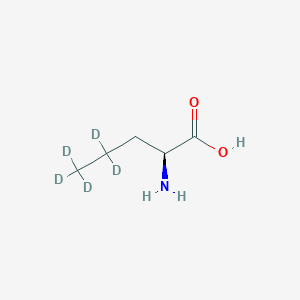
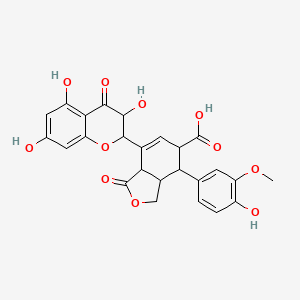
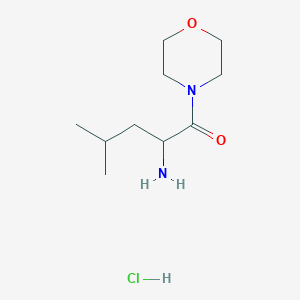

![Cis-tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B12309123.png)
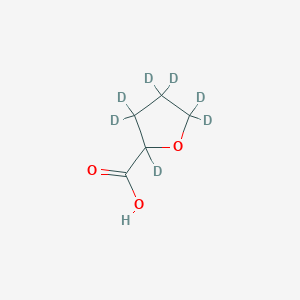

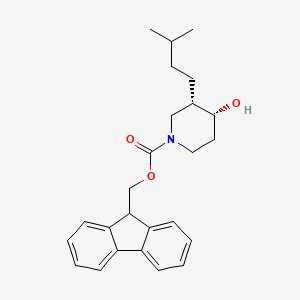
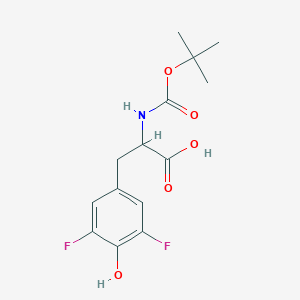
![2,2,2-trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride](/img/structure/B12309143.png)
![2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B12309150.png)
![2-Oxaspiro[5.5]undecan-5-amine](/img/structure/B12309151.png)
